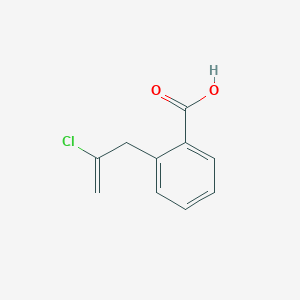

2-(2-Chloro-2-propenyl)benzoic acid

Description

BenchChem offers high-quality 2-(2-Chloro-2-propenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-2-propenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroprop-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIUVKHWLVUEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641255 | |

| Record name | 2-(2-Chloroprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732248-80-5 | |

| Record name | 2-(2-Chloroprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Chloro-2-propenyl)benzoic Acid

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway to 2-(2-Chloro-2-propenyl)benzoic acid, a molecule of interest for applications in medicinal chemistry and materials science. Recognizing the absence of a single, established protocol in the current literature, this document outlines a well-reasoned synthetic strategy centered on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The guide delves into the synthesis of the requisite precursors, a detailed experimental protocol for the core coupling reaction, and a thorough discussion of the purification and characterization of the final product. The causality behind experimental choices is explained, drawing from established principles in organometallic chemistry and addressing the known challenges associated with the coupling of ortho-substituted benzoic acids. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related compounds.

Introduction and Strategic Overview

The synthesis of novel substituted benzoic acids is a cornerstone of modern drug discovery and materials science. The unique combination of a carboxylic acid moiety, which can serve as a versatile handle for further derivatization or as a key pharmacophoric element, with other functional groups allows for the exploration of vast chemical space. 2-(2-Chloro-2-propenyl)benzoic acid presents an interesting scaffold, incorporating a reactive vinyl chloride that can potentially participate in further cross-coupling reactions or serve as a Michael acceptor.

This guide proposes a convergent and efficient synthesis of the title compound, leveraging the power and versatility of palladium-catalyzed cross-coupling chemistry. A retrosynthetic analysis suggests that the most logical disconnection is at the C-C bond between the aromatic ring and the propenyl side chain. This leads to two primary synthetic strategies: a Heck reaction between a halobenzoic acid and 2-chloropropene, or a Suzuki-Miyaura coupling between an arylmetallic species and a vinyl halide (or vice versa).

While the Heck reaction is a plausible route, potential challenges with regioselectivity and competing side reactions make the Suzuki-Miyaura coupling a more robust and predictable choice. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions and broad functional group tolerance. Our proposed strategy, therefore, focuses on the coupling of 2-iodobenzoic acid with a suitable (2-chloro-2-propenyl)boron species. The use of an iodo-substituted benzoic acid is deliberate, as the carbon-iodine bond is weaker and generally more reactive in the oxidative addition step of the catalytic cycle compared to carbon-bromine or carbon-chlorine bonds, often leading to milder reaction conditions and higher yields.[1]

Synthesis of Key Precursors

A successful Suzuki-Miyaura coupling relies on the availability of high-purity starting materials. This section details the preparation of the two key precursors: 2-iodobenzoic acid and a stable (2-chloro-2-propenyl)boronic acid derivative.

Preparation of 2-Iodobenzoic Acid

2-Iodobenzoic acid is readily synthesized from the commercially available and inexpensive anthranilic acid via a Sandmeyer reaction.[2] This classic transformation involves the diazotization of the amine functionality, followed by displacement of the resulting diazonium salt with iodide.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve anthranilic acid (1 equivalent) in a solution of concentrated hydrochloric acid and water. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 15-20 minutes.

-

Iodide Displacement: In a separate flask, dissolve potassium iodide (1.5 equivalents) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form.

-

Work-up and Purification: Allow the mixture to warm to room temperature and then heat gently on a steam bath until the evolution of nitrogen ceases. Cool the mixture and collect the crude 2-iodobenzoic acid by vacuum filtration. Purify the crude product by recrystallization from hot water to afford white to off-white crystals.

Proposed Synthesis of (2-Chloro-2-propenyl)boronic Acid Pinacol Ester

The (2-chloro-2-propenyl)boronic acid coupling partner is not commercially available. Simple vinyl boronic acids are often unstable and prone to polymerization.[3] Therefore, it is advantageous to synthesize and use a more stable derivative, such as the pinacol ester. A plausible route to this precursor involves the reaction of a Grignard reagent, prepared from 2,3-dichloro-1-propene, with a borate ester.

Proposed Experimental Protocol: Synthesis of (2-Chloro-2-propenyl)boronic Acid Pinacol Ester

Caution: Grignard reactions are sensitive to moisture and air. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 2,3-dichloro-1-propene (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction should be initiated gently with heating if necessary. Once initiated, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard reagent solution to -78°C (dry ice/acetone bath). To this cooled solution, add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borate) (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70°C.

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the (2-chloro-2-propenyl)boronic acid pinacol ester.

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

With the precursors in hand, the core of the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-iodobenzoic acid and (2-chloro-2-propenyl)boronic acid pinacol ester. The choice of catalyst, ligand, base, and solvent is critical for achieving a high yield, especially given the steric hindrance around the ortho-substituted benzoic acid.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commonly used catalyst for Suzuki-Miyaura reactions.[3]

-

Base: A base is necessary to activate the boronic acid derivative for transmetalation. An aqueous solution of a carbonate base, such as sodium carbonate or potassium carbonate, is typically effective and helps to minimize potential side reactions.[4]

-

Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base. A mixture of 1,2-dimethoxyethane (DME) and water is a good choice for this system.[4]

Experimental Protocol: Synthesis of 2-(2-Chloro-2-propenyl)benzoic Acid

-

Reaction Setup: To a round-bottom flask, add 2-iodobenzoic acid (1 equivalent), (2-chloro-2-propenyl)boronic acid pinacol ester (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent and Base Addition: Add a 2:1 mixture of 1,2-dimethoxyethane (DME) and water. To this mixture, add sodium carbonate (2 equivalents).

-

Reaction Execution: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture to reflux (approximately 85-90°C) under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and acidify to a pH of approximately 2-3 with 1M HCl to precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

Characterization of 2-(2-Chloro-2-propenyl)benzoic Acid

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are recommended.

| Technique | Expected Observations |

| ¹H NMR | A broad singlet in the downfield region (δ 10-12 ppm) for the carboxylic acid proton. A multiplet in the aromatic region (δ 7.2-8.0 ppm) for the four protons on the benzene ring. Two distinct signals in the vinyl region (δ 5.0-6.0 ppm) for the two geminal protons of the chloro-propenyl group. A singlet or narrowly split signal for the methylene protons adjacent to the aromatic ring. |

| ¹³C NMR | A signal for the carboxylic carbon (δ 165-175 ppm). Signals for the aromatic carbons, including the ipso-carbon attached to the carboxyl group and the carbon attached to the propenyl side chain. Signals for the carbons of the chloro-propenyl group, including the quaternary carbon bearing the chlorine atom and the terminal methylene carbon. A signal for the methylene carbon of the propenyl side chain. |

| IR Spectroscopy | A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.[6][7] A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.[6][7] A medium intensity absorption band around 1630 cm⁻¹ for the C=C stretching of the propenyl group. A sharp absorption band in the region of 600-800 cm⁻¹ for the C-Cl stretching vibration.[8] |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed. A characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[9][10] |

Experimental Workflow Summary

The entire synthetic process, from commercially available starting materials to the final purified product, is summarized in the workflow diagram below.

Conclusion

This technical guide has outlined a detailed and scientifically grounded strategy for the synthesis of 2-(2-Chloro-2-propenyl)benzoic acid. By leveraging a Suzuki-Miyaura cross-coupling reaction and providing protocols for the synthesis of the necessary, non-commercially available precursors, this document serves as a valuable resource for researchers in the field. The provided experimental details, coupled with the rationale behind the chosen conditions and a comprehensive guide to the characterization of the final product, are intended to enable the successful and efficient synthesis of this and related molecular targets.

References

-

Organic Syntheses Procedure. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Link

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Link

-

Google Patents. Purification of benzoic acid and its derivatives. US1686913A. Link

-

ResearchGate. Results of the Heck coupling of iodobenzene with cyclohexene catalyzed.... Link

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]([Link] benzoicacidIR.htm)

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Link

-

Google Patents. Preparation method of 2- [2- (thienyl) vinyl ] benzoic acid. CN101475559B. Link

-

Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Link

-

MDPI. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Link

-

Spectroscopy Online. Halogenated Organic Compounds. Link

-

ResearchGate. Convenient Preparation of Cycloalkenyl Boronic Acid Pinacol Esters. Link

-

ResearchGate. Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Link

-

HETEROCYCLES. TWO-STAGE SONOGASHIRA COUPLING METHOD IN THE SYNTHESIS OF AUXIN ACTIVE ACETYLENES. Link

-

Organic Syntheses Procedure. Synthesis of Phenols from Benzoic Acids. Link

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Link

-

YouTube. MCQ-255: Reaction on 2-iodobenzoic acid. Link

-

ResearchGate. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Link

-

National Institute of Standards and Technology. Benzoic acid. Link

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Link

-

Wiley Online Library. A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Link

-

ResearchGate. The novel synthesis route of.... Link

-

Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Link

-

Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents. WO2013016185A1. Link

-

Chemistry LibreTexts. 17.2: Substituted Benzoic Acids. Link

-

Benchchem. A Comparative Guide to the Applications of 2-Iodobenzoate in Synthesis. Link

-

National Institutes of Health. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. Link

-

Beilstein Journals. Sonogashira–Hagihara reactions of halogenated glycals. Link

-

Chemguide. mass spectra - the M+2 peak. Link

-

Macmillan Group. B-Alkyl Suzuki Couplings. Link

-

Organic Syntheses Procedure. boronic esters. Link

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Link

-

Benchchem. An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid. Link

-

Wikipedia. 2-Iodobenzoic acid. Link

-

Google Patents. Preparation of 2-chloro-5-aminobenzoic acid. US2100242A. Link

-

Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. Link

-

European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID. EP 3148661 B1. Link

-

National Institutes of Health. Suzuki-Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Link

-

Michigan State University Chemistry. Mass Spectrometry. Link

-

PubMed. Coupling-isomerization synthesis of chalcones. Link

-

Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). Link

-

ResearchGate. Recent Advances in Sonogashira Reactions. Link

-

The Royal Society of Chemistry. Supplementary Information. Link

-

Google Patents. Process for preparing substituted benzoic acid. CN1251833A. Link

-

YouTube. Using an IR Spectrometer: Solid Benzoic Acid. Link

-

National Institutes of Health. Backbone and Sidechain 1H, 15N and 13C Resonance Assignments of a Multidrug Efflux Membrane Protein using Solution and Solid-State NMR. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 5. US1686913A - Purification of benzoic acid and its derivatives - Google Patents [patents.google.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

A Guide to the Spectroscopic Characterization of 2-(2-Chloro-2-propenyl)benzoic acid

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 2-(2-Chloro-2-propenyl)benzoic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related compounds. By integrating data from analogous structures and foundational spectroscopic principles, this guide offers a robust framework for analysis in the absence of direct, publicly available experimental spectra for the title compound.

Introduction: The Structural Significance of 2-(2-Chloro-2-propenyl)benzoic acid

2-(2-Chloro-2-propenyl)benzoic acid is a bifunctional molecule featuring a carboxylic acid and a reactive chloro-alkene moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a variety of more complex molecules, potentially including novel pharmaceutical agents and functional materials. Accurate and unambiguous structural confirmation is paramount for any downstream application. This guide details the expected outcomes from key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—to ensure the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-(2-Chloro-2-propenyl)benzoic acid is anticipated to display distinct signals corresponding to the aromatic, vinylic, and benzylic protons. The chemical shifts are influenced by the electronic effects of the substituents.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for optimal signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-16 ppm

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-(2-Chloro-2-propenyl)benzoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - | 1H |

| Aromatic (H on ring) | 7.2 - 8.1 | Multiplet | 7-8 | 4H |

| Vinylic (=CH₂) | 5.3 - 5.6 | Doublet | ~2 | 2H |

| Benzylic (-CH₂-) | 3.8 - 4.2 | Singlet | - | 2H |

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the complex multiplets in the aromatic region. The choice of deuterated solvent is critical; for instance, DMSO-d₆ is often preferred for observing the exchangeable carboxylic acid proton as a distinct, broad singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments and their electronic nature.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0-200 ppm

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2-Chloro-2-propenyl)benzoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 168 - 173 |

| Aromatic (quaternary) | 130 - 145 |

| Aromatic (CH) | 125 - 135 |

| Vinylic (-C(Cl)=) | 135 - 145 |

| Vinylic (=CH₂) | 115 - 125 |

| Benzylic (-CH₂) | 35 - 45 |

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the proposed structure. For 2-(2-Chloro-2-propenyl)benzoic acid, we expect to see 10 distinct signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Thin Film: Dissolve the sample in a volatile solvent, cast it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for 2-(2-Chloro-2-propenyl)benzoic acid

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad band due to hydrogen bonding |

| C-H (Aromatic) | 3100 - 3000 | Medium to weak |

| C-H (Vinylic) | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, sharp carbonyl stretch |

| C=C (Aromatic) | 1600 - 1450 | Medium to weak absorptions |

| C=C (Alkene) | 1650 - 1630 | Medium absorption |

| C-Cl | 800 - 600 | Medium to strong |

Expertise & Experience: The broadness of the O-H stretch is a hallmark of the dimeric hydrogen bonding in carboxylic acids. Its presence, coupled with a strong carbonyl absorption around 1700 cm⁻¹, is highly indicative of the carboxylic acid functionality.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source (70 eV).

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of 2-(2-Chloro-2-propenyl)benzoic acid (C₁₀H₉ClO₂) is approximately 196.63 g/mol . The mass spectrum should show a molecular ion peak at m/z 196. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), an M+2 peak at m/z 198 with roughly one-third the intensity of the M⁺ peak is expected.

-

Key Fragments:

-

[M - OH]⁺: Loss of a hydroxyl radical (m/z 179).

-

[M - COOH]⁺: Loss of the carboxyl group (m/z 151).

-

Tropylium Ion: Rearrangement and fragmentation can lead to characteristic aromatic ions.

-

Trustworthiness: The presence of the characteristic isotopic pattern for chlorine in the molecular ion and its fragments provides strong evidence for the presence of a chlorine atom in the molecule.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within the molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is around 10⁻⁵ M.[2]

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the absorbance from approximately 200 to 400 nm.

Expected UV-Vis Spectrum:

Benzoic acid and its derivatives typically exhibit two main absorption bands.[3][4][5] For 2-(2-Chloro-2-propenyl)benzoic acid, the spectrum is expected to show:

-

π → π* transitions: Strong absorption bands are anticipated in the region of 230-280 nm, corresponding to the electronic transitions within the substituted benzene ring and the conjugated system. The exact position and intensity will be influenced by the substituents.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of 2-(2-Chloro-2-propenyl)benzoic acid.

Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization.

Conclusion

The structural elucidation of 2-(2-Chloro-2-propenyl)benzoic acid requires a multi-faceted approach, integrating data from various spectroscopic techniques. By combining the detailed connectivity information from NMR, the functional group identification from IR, the molecular weight and fragmentation from MS, and the electronic transition data from UV-Vis, a confident and complete characterization of the molecule can be achieved. This guide provides the foundational knowledge and expected spectral characteristics to aid researchers in this endeavor.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2,2-Dichloropropanoylamino)benzoic acid methyl ester. John Wiley & Sons, Inc. Retrieved from [Link]

- Google Patents. (n.d.). Novel benzoic acid derivatives and process for preparing the same.

- Guo, H.-B., He, F., Gu, B., Liang, L., & Smith, J. C. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A, 116(48), 11870–11879.

-

PubChem. (n.d.). 2-Chloro-2-propenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

PCCP. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

- American Chemical Society. (1975). The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum. Journal of the American Chemical Society, 97(14), 3858–3863.

- SpringerLink. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Journal of the Iranian Chemical Society, 18, 2997–3008.

-

YouTube. (2021, February 3). February 3, 2021. Retrieved from [Link]

-

SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-[2-(thienyl) vinyl] benzoic acid.

-

Data.gov. (n.d.). Compound 527802: Benzoic acid, 2-chloro, 2,2-dichloroethyl ester. Retrieved from [Link]

-

ResearchGate. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-. National Institute of Standards and Technology. Retrieved from [Link]

- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(7), 638-642.

-

Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

-

MassBank. (2017). Benzoic acids and derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

ResearchGate. (n.d.). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H NMR Analysis of 2-(2-Chloro-2-propenyl)benzoic acid

Introduction: The Structural Elucidation of a Niche Benzoic Acid Derivative

2-(2-Chloro-2-propenyl)benzoic acid is a compound of interest in synthetic chemistry, potentially serving as a versatile intermediate in the development of novel pharmaceuticals and functional materials. Its molecular architecture, featuring a disubstituted aromatic ring appended with a reactive chloroalkene moiety, presents a unique set of challenges and opportunities for structural characterization. Among the arsenal of analytical techniques available to the modern researcher, high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of its proton framework.

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(2-Chloro-2-propenyl)benzoic acid. Moving beyond a mere listing of predicted chemical shifts, this document delves into the causal relationships between the molecule's electronic and steric environment and the resulting NMR parameters. We will explore the theoretical underpinnings of the expected spectral features, provide detailed, field-proven protocols for sample preparation and spectral acquisition, and discuss the potential for conformational analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for the structural elucidation of complex organic molecules.

Molecular Structure and Predicted Proton Environments

A thorough ¹H NMR analysis begins with a detailed examination of the molecule's structure to identify all unique proton environments. In 2-(2-Chloro-2-propenyl)benzoic acid, we can identify seven distinct proton signals.

Figure 1. Molecular structure of 2-(2-Chloro-2-propenyl)benzoic acid with proton labeling.

The key proton environments are:

-

Carboxylic Acid Proton (1H): This acidic proton is expected to be highly deshielded.

-

Aromatic Protons (4H): Due to the ortho-disubstitution pattern, all four aromatic protons are chemically non-equivalent and will exhibit complex splitting patterns.

-

Benzylic Protons (2H): These protons are on the carbon adjacent to the aromatic ring and the double bond.

-

Vinyl Protons (2H): These two geminal protons are on the terminal carbon of the double bond and are diastereotopic.

Predicted ¹H NMR Spectrum: Chemical Shifts and Coupling Constants

The following table summarizes the predicted chemical shifts (δ) and key coupling constants (J) for 2-(2-Chloro-2-propenyl)benzoic acid. These predictions are based on established data for substituted benzoic acids, chloroalkenes, and styrenic systems[1][2].

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |

| COOH | 10.0 - 13.0 | broad singlet (br s) | N/A | Highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding. The signal is often broad and will disappear upon D₂O exchange.[3] |

| Ar-H (ortho to COOH) | 7.9 - 8.2 | doublet of doublets (dd) | Jortho = 7.5 - 8.5 Hz, Jmeta = 1.0 - 2.0 Hz | Deshielded by the anisotropic effect of the carbonyl group. |

| Ar-H (ortho to propenyl) | 7.2 - 7.5 | multiplet (m) | Jortho, Jmeta, Jpara | Influenced by both the electron-withdrawing carboxylic acid and the alkenyl group. |

| Ar-H (meta to COOH) | 7.4 - 7.6 | multiplet (m) | Jortho, Jmeta, Jpara | Typical aromatic region, with complex splitting from neighboring protons. |

| Ar-H (meta to propenyl) | 7.3 - 7.5 | multiplet (m) | Jortho, Jmeta | Typical aromatic region, with complex splitting. |

| =CH₂ (geminal, HA and HB) | 5.3 - 5.6 | two doublets (d) | Jgeminal = 1.0 - 2.5 Hz | Diastereotopic protons on the vinyl group, deshielded by the electronegative chlorine atom. |

| -CH₂- | 3.6 - 3.9 | singlet (s) or narrow multiplet | Possible weak long-range coupling | Benzylic protons adjacent to the aromatic ring and the double bond. |

Experimental Protocol: A Self-Validating System

To obtain a high-quality ¹H NMR spectrum of 2-(2-Chloro-2-propenyl)benzoic acid, meticulous sample preparation and instrument setup are paramount.

Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable starting solvent due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though this will shift the residual solvent peak.

-

Concentration: For a standard ¹H NMR experiment, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.

-

Moisture Sensitivity: Given the presence of a carboxylic acid, the compound may be hygroscopic. To minimize water contamination, use a dry NMR tube and prepare the sample in a low-humidity environment or a glove box if the compound is particularly sensitive.

-

Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

Figure 2. Experimental workflow for ¹H NMR analysis.

NMR Instrument Parameters

A standard 400 MHz or 500 MHz spectrometer is sufficient for resolving the proton signals of this molecule. Key acquisition parameters include:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans should provide an adequate signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is typically sufficient.

-

Spectral Width: A spectral width of approximately 16 ppm will cover the expected range of chemical shifts.

Advanced Spectral Interpretation: Causality and Conformational Insights

The ortho-substitution pattern in 2-(2-Chloro-2-propenyl)benzoic acid introduces the possibility of restricted rotation around the C-C single bond connecting the propenyl group to the benzene ring. This can lead to through-space interactions that influence the chemical shifts of both the aromatic and vinylic protons.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: A 2D NOESY experiment could reveal spatial proximities between the benzylic protons and the ortho-aromatic proton, providing insights into the preferred conformation.

-

Long-Range Couplings: Small, long-range couplings (⁴J or ⁵J) may be observable between the benzylic protons and the aromatic protons, or between the vinyl protons and the benzylic protons. These can often be resolved with higher field instruments. The coupling between protons in a meta position on a benzene ring is typically around 2 Hz.[4]

Figure 3. Key proton coupling relationships in 2-(2-Chloro-2-propenyl)benzoic acid.

Conclusion: A Roadmap for Structural Verification

This technical guide provides a comprehensive framework for the ¹H NMR analysis of 2-(2-Chloro-2-propenyl)benzoic acid. By integrating theoretical predictions with robust experimental protocols, researchers can confidently elucidate the structure of this and related molecules. The presented analysis serves as a roadmap for not only confirming the primary structure but also for exploring the subtle conformational dynamics that can influence the chemical and physical properties of such compounds. The principles and methodologies outlined herein are broadly applicable to the structural characterization of a wide range of organic molecules in academic and industrial research settings.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). APPENDIX 2. Retrieved from [Link]

-

ACD/Labs. (2023). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

Sources

- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. acdlabs.com [acdlabs.com]

A Technical Guide to the FTIR Spectrum of 2-(2-Chloro-2-propenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloro-2-propenyl)benzoic acid is a bespoke chemical entity of interest in synthetic chemistry and drug discovery, integrating a benzoic acid scaffold with a reactive chloro-propenyl side chain. The precise structural elucidation of this molecule is paramount for its application and further development. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the presence of key functional groups and providing insights into the molecular structure. This in-depth guide provides a comprehensive analysis of the expected FTIR spectrum of 2-(2-Chloro-2-propenyl)benzoic acid, grounded in the fundamental principles of vibrational spectroscopy and supported by data from analogous structures.

Molecular Structure and Expected Vibrational Modes

The molecular structure of 2-(2-Chloro-2-propenyl)benzoic acid combines three key functionalities, each with distinct vibrational signatures in the infrared spectrum:

-

Carboxylic Acid Group: This group is characterized by a strong and broad O-H stretching vibration due to hydrogen bonding, and a sharp, intense C=O (carbonyl) stretching vibration.

-

Ortho-Substituted Aromatic Ring: The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations. The ortho-substitution pattern influences the out-of-plane bending frequencies.

-

2-Chloro-2-propenyl Group: This vinyl halide moiety will display characteristic C=C stretching and C-Cl stretching vibrations.

The interplay of these functional groups will define the unique FTIR fingerprint of the molecule.

Predicted FTIR Spectral Data

The following table summarizes the predicted characteristic absorption bands for 2-(2-Chloro-2-propenyl)benzoic acid, their expected wavenumber ranges, and the corresponding vibrational modes.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~3030 | Variable | Aromatic C-H Stretch | Aromatic Ring |

| 1710 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Aromatic) |

| 1680 - 1620 | Medium | C=C Stretch | Propenyl Group |

| 1600 - 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid |

| 860 - 680 | Strong | Aromatic C-H Bending | Aromatic Ring (Ortho-substituted) |

| 700 - 600 | Medium to Strong | C-Cl Stretch | Vinyl Chloride |

In-Depth Spectral Interpretation

The Carboxylic Acid Signature: A Broad O-H and a Sharp C=O

The most prominent and readily identifiable feature in the FTIR spectrum of a carboxylic acid is the exceptionally broad O-H stretching band, which typically spans from 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which is a hallmark of carboxylic acid dimers in the solid or liquid state.[2]

Accompanying the O-H stretch is the intense and sharp absorption of the carbonyl (C=O) group. For aromatic carboxylic acids like the title compound, this peak is expected in the 1710-1680 cm⁻¹ region.[3][4] The conjugation of the carbonyl group with the aromatic ring slightly lowers its stretching frequency compared to saturated carboxylic acids.[3][4] A medium intensity C-O stretching vibration is also anticipated between 1320 and 1210 cm⁻¹.[1][4]

The Aromatic Core and Propenyl Moiety

The presence of the benzene ring will be confirmed by several absorptions. Weak to medium aromatic C-H stretching bands are expected to appear just above 3000 cm⁻¹. A series of medium to weak C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.[5] The ortho-substitution pattern gives rise to a strong out-of-plane C-H bending vibration in the 860-680 cm⁻¹ range, which can be a useful diagnostic for the substitution pattern.

The propenyl group's C=C double bond will exhibit a stretching vibration of medium intensity in the 1680-1620 cm⁻¹ range.[6] This peak may sometimes overlap with the aromatic C=C stretching bands.

The Chloroalkene Vibration

A key feature for confirming the "chloro" part of the 2-chloro-2-propenyl group is the C-Cl stretching vibration. For vinyl chlorides, this absorption typically appears in the 700-600 cm⁻¹ region.[7][8] This band is expected to be of medium to strong intensity.

Experimental Protocol: A Self-Validating System

To acquire a high-quality FTIR spectrum of 2-(2-Chloro-2-propenyl)benzoic acid, the following protocol is recommended, incorporating self-validating steps to ensure data integrity.

Sample Preparation

-

Purity Assessment: Prior to spectral acquisition, confirm the purity of the synthesized 2-(2-Chloro-2-propenyl)benzoic acid using an orthogonal technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. This ensures that the obtained spectrum is representative of the target molecule and not contaminated with starting materials or byproducts.

-

Sample Form: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation and high reproducibility. Alternatively, a KBr (potassium bromide) pellet can be prepared. If the sample is an oil or can be dissolved in a suitable solvent, a thin film on a salt plate (e.g., NaCl or KBr) can be used. The chosen method should be documented.

-

Moisture Control: The sample and the FTIR instrument's sample compartment should be dry to minimize interference from water vapor, which has strong absorption bands in the O-H stretching region.

FTIR Spectrometer Setup and Data Acquisition

-

Background Spectrum: Before running the sample, a background spectrum of the empty sample compartment (or the ATR crystal) must be collected. This background is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ is generally sufficient for routine identification.

-

Number of Scans: Co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio.

-

-

Data Acquisition: Place the prepared sample in the spectrometer and collect the spectrum.

-

Data Processing: The resulting spectrum should be baseline corrected and, if necessary, normalized.

Logical Workflow for FTIR Analysis

Caption: A logical workflow for the FTIR analysis of 2-(2-Chloro-2-propenyl)benzoic acid.

Conclusion

The FTIR spectrum of 2-(2-Chloro-2-propenyl)benzoic acid is predicted to be rich in information, with characteristic absorption bands corresponding to its carboxylic acid, aromatic, and chloroalkene functionalities. By following a rigorous experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently use FTIR spectroscopy to verify the identity and structural integrity of this molecule, which is a critical step in its application in research and development.

References

-

High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (2025). ResearchGate. [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

-

Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Zeitschrift für Naturforschung A. [Link]

-

FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (n.d.). ResearchGate. [Link]

-

The features of IR spectrum. (n.d.). SlideShare. [Link]

-

Benzoic acid. (n.d.). NIST WebBook. [Link]

-

IR Absorption Table. (n.d.). University of Colorado Boulder. [Link]

-

Functional groups associated with the peaks found in the FTIR spectrum of polyester untreated. (n.d.). ResearchGate. [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. [Link]

-

Analysis of the ortho effect: acidity of 2-substituted benzoic acids. (n.d.). RSC Publishing. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

-

High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (n.d.). Journal of Molecular Spectroscopy. [Link]

-

Infrared Spectra of Polyvinyl Chloride. (n.d.). Shimadzu. [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. [Link]

-

FTIR spectrum of PVC used for wood composite materials. (n.d.). ResearchGate. [Link]

Sources

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Proposed Synthesis, Isolation, and Characterization of 2-(2-Chloro-2-propenyl)benzoic Acid

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis, purification, and characterization of the novel compound, 2-(2-Chloro-2-propenyl)benzoic acid. Due to the absence of existing literature on this specific molecule, this document serves as a forward-looking guide, leveraging established principles of organic synthesis and analytical chemistry. The proposed pathway involves a Suzuki-Miyaura cross-coupling reaction, a versatile and widely adopted method for the formation of carbon-carbon bonds.[1] This guide provides a comprehensive, step-by-step protocol, from the selection of starting materials to the final structural elucidation of the target compound. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers venturing into the synthesis of this and structurally related compounds.

Introduction and Rationale

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional properties.[2] The introduction of a reactive 2-chloro-2-propenyl moiety onto the benzoic acid scaffold is anticipated to open new avenues for drug discovery and polymer chemistry. The chloroalkene group can serve as a handle for further functionalization or as a pharmacophore itself. Given the potential utility of 2-(2-Chloro-2-propenyl)benzoic acid, this guide provides a scientifically grounded, albeit prospective, pathway for its creation and validation.

The synthetic strategy hinges on the palladium-catalyzed Suzuki-Miyaura coupling reaction. This choice is predicated on its high functional group tolerance, mild reaction conditions, and generally high yields, making it an ideal candidate for the synthesis of complex organic molecules.[1]

Proposed Synthetic Pathway

The proposed synthesis of 2-(2-Chloro-2-propenyl)benzoic acid is a multi-step process commencing with commercially available starting materials.

Caption: Proposed synthetic pathway for 2-(2-Chloro-2-propenyl)benzoic acid.

Step 1: Esterification of 2-Bromobenzoic Acid

To prevent interference of the acidic proton of the carboxylic acid with the organometallic reagents in the subsequent coupling step, the benzoic acid is first protected as its methyl ester.

Protocol:

-

To a solution of 2-bromobenzoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-bromobenzoate.

Step 2: Suzuki-Miyaura Cross-Coupling

The key carbon-carbon bond formation is achieved through a Suzuki-Miyaura coupling between methyl 2-bromobenzoate and a suitable boronic acid derivative.

Protocol:

-

In a round-bottom flask, combine methyl 2-bromobenzoate (1.0 eq), (2-chloro-2-propenyl)boronic acid pinacol ester (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a degassed mixture of toluene and water (4:1) as the solvent.

-

Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-18 hours.[1]

-

Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 2-(2-chloro-2-propenyl)benzoate.[1]

Step 3: Hydrolysis of the Methyl Ester

The final step is the deprotection of the methyl ester to yield the target carboxylic acid.

Protocol:

-

Dissolve the purified methyl 2-(2-chloro-2-propenyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield crude 2-(2-Chloro-2-propenyl)benzoic acid.

Isolation and Purification

Purification of the final product is critical to obtain a compound of high purity suitable for further applications. A multi-step purification strategy is proposed.

Caption: Proposed purification workflow for 2-(2-Chloro-2-propenyl)benzoic acid.

Liquid-Liquid Extraction

As described in the hydrolysis workup, an initial purification is achieved by acidic workup and extraction into an organic solvent. This step removes inorganic salts and other water-soluble impurities.

Column Chromatography

For removal of organic byproducts and any unreacted starting materials, column chromatography is a powerful tool.

Protocol:

-

Prepare a silica gel column using a suitable solvent system, likely a gradient of hexane and ethyl acetate.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column and elute with the solvent gradient.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent in vacuo.

Recrystallization

For obtaining a highly crystalline and pure final product, recrystallization is the method of choice for many benzoic acid derivatives.[3]

Protocol:

-

Dissolve the product from column chromatography in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, toluene).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain pure 2-(2-Chloro-2-propenyl)benzoic acid.

Characterization

The identity and purity of the synthesized 2-(2-Chloro-2-propenyl)benzoic acid must be confirmed through a suite of analytical techniques.[1]

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation (proton environment) | Signals for aromatic protons, vinyl protons, and the carboxylic acid proton. |

| ¹³C NMR | Structural elucidation (carbon backbone) | Signals for carboxylic carbon, aromatic carbons, and alkene carbons. |

| FT-IR | Functional group identification | Characteristic stretches for O-H (broad), C=O, C=C (aromatic and alkene), and C-Cl. |

| Mass Spec. | Molecular weight and formula confirmation | Molecular ion peak corresponding to the mass of C₁₀H₉ClO₂. |

| Melting Point | Purity assessment | A sharp and defined melting point range. |

Potential Applications

While the biological activity and material properties of 2-(2-Chloro-2-propenyl)benzoic acid are yet to be explored, its structural motifs suggest potential applications in several areas:

-

Pharmaceuticals: As a precursor for the synthesis of more complex biologically active molecules. The chloroalkene moiety can be a target for further chemical modifications.

-

Agrochemicals: Many benzoic acid derivatives possess herbicidal or fungicidal properties.[1]

-

Polymer Science: The propenyl group can potentially participate in polymerization reactions, making the compound a candidate for the development of functional polymers.

Conclusion

This technical guide presents a detailed and scientifically plausible approach for the synthesis, isolation, and characterization of the novel compound 2-(2-Chloro-2-propenyl)benzoic acid. While this guide is based on established chemical principles rather than direct experimental precedent, it provides a robust framework for researchers to undertake the discovery of this and other new chemical entities. The successful synthesis of this molecule will undoubtedly pave the way for new discoveries in medicinal chemistry and materials science.

References

-

Data.gov. (2025, September 6). Compound 527802: Benzoic acid, 2-chloro, 2,2-dichloroethyl ester - Catalog. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-chloro- (CAS 118-91-2). Retrieved from [Link]

-

ResearchGate. (2025, August 5). Crystal structure of 2-Se-(2-methyl-2-propenyl)-1-benzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-chloro, 2-propenyl ester. Retrieved from [Link]

- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.

- Google Patents. (n.d.). Preparation method of 2- [2- (thienyl) vinyl ] benzoic acid - CN101475559B.

-

National Institutes of Health. (2024, September 7). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Retrieved from [Link]

-

ResearchGate. (2019, January 21). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Retrieved from [Link]

Sources

Stability and reactivity studies of 2-(2-Chloro-2-propenyl)benzoic acid

An In-depth Technical Guide to the Stability and Reactivity of 2-(2-Chloro-2-propenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential stability and reactivity of 2-(2-Chloro-2-propenyl)benzoic acid, a molecule of interest in pharmaceutical development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and foundational chemical principles to predict its behavior under various stress conditions. Furthermore, it outlines a detailed, field-proven framework for experimentally determining its stability profile in line with regulatory expectations. This document is intended to serve as a foundational resource for researchers, enabling the proactive design of robust formulations and analytical methods.

Introduction: Understanding the Core Moiety

2-(2-Chloro-2-propenyl)benzoic acid incorporates three key functional groups that dictate its chemical behavior: a carboxylic acid, an aromatic ring, and a vinyl chloride. The spatial arrangement of the vinyl group ortho to the carboxylic acid introduces the potential for unique intramolecular interactions and reactivity. A thorough understanding of its stability and reactivity is paramount for successful drug development, as these factors influence shelf-life, formulation compatibility, and the safety profile of any potential therapeutic agent.

Forced degradation studies are a critical component of this understanding, providing insights into potential degradation pathways and the intrinsic stability of the molecule.[1][2][3] These studies are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure the development of stability-indicating analytical methods.[3]

Predicted Stability and Reactivity Profile

Based on the constituent functional groups, we can anticipate several key aspects of the molecule's stability and reactivity.

Predicted Degradation Pathways

The primary modes of degradation for 2-(2-Chloro-2-propenyl)benzoic acid are predicted to be hydrolysis, oxidation, and photolysis.

-

Hydrolytic Degradation: The vinyl chloride moiety is generally resistant to hydrolysis under neutral pH conditions.[4][5] However, under acidic or basic conditions, hydrolysis may be accelerated. The carboxylic acid group can also participate in or be affected by pH-dependent degradation pathways.

-

Oxidative Degradation: The double bond of the propenyl group is susceptible to oxidation. Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can lead to the formation of epoxides, aldehydes, or other oxidative degradation products.[2]

-

Photolytic Degradation: Vinyl chlorides are known to degrade via photochemical pathways.[4] Exposure to UV or visible light could lead to cleavage of the carbon-chlorine bond, initiating radical chain reactions and the formation of various degradants.

Potential Reactivity and Intramolecular Cyclization

A significant aspect of the reactivity of 2-(2-Chloro-2-propenyl)benzoic acid is the potential for intramolecular cyclization, driven by the proximity of the carboxylic acid and the vinyl group. Under certain conditions, such as in the presence of acid or a suitable catalyst, the carboxylic acid could add across the double bond, leading to the formation of a lactone. This type of cyclization has been observed in similar structures like 2-vinylbenzoic acid.[6]

Caption: Predicted intramolecular cyclization pathway.

Framework for Experimental Stability and Reactivity Studies

A systematic approach to forced degradation studies is essential to elucidate the degradation pathways and establish a stability-indicating method.

Forced Degradation Protocol

The following table outlines a comprehensive forced degradation study design for 2-(2-Chloro-2-propenyl)benzoic acid. The extent of degradation should be targeted to be between 5-20% to ensure that primary degradants are formed without excessive secondary degradation.

| Stress Condition | Reagent/Parameters | Rationale |

| Acid Hydrolysis | 0.1 M HCl, heat | To assess stability in acidic conditions and promote hydrolysis of the vinyl chloride and potential cyclization. |

| Base Hydrolysis | 0.1 M NaOH, heat | To evaluate stability in alkaline conditions, which may accelerate hydrolysis. |

| Oxidation | 3% H₂O₂, room temp/heat | To investigate susceptibility to oxidative degradation at the vinyl group.[2] |

| Thermal Degradation | Dry heat (e.g., 80°C) | To determine the impact of temperature on the solid-state stability of the compound. |

| Photostability | ICH Q1B conditions (UV/Vis light) | To assess the molecule's sensitivity to light, a known degradation pathway for vinyl chlorides.[3][4] |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[7]

3.2.1. HPLC Method Development

A reverse-phase HPLC method with UV detection would be a suitable starting point.

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer)

-

Detection: UV spectrophotometer, with the wavelength selected based on the UV spectrum of the parent compound.

-

Column Temperature: Controlled, e.g., 30°C

3.2.2. Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Experimental Workflow and Data Interpretation

The following diagram illustrates the workflow for conducting the stability and reactivity studies.

Caption: Workflow for forced degradation studies.

Summary and Forward-Looking Statements

This technical guide has provided a predictive overview of the stability and reactivity of 2-(2-Chloro-2-propenyl)benzoic acid, based on established chemical principles. The key predicted degradation pathways include hydrolysis, oxidation, and photolysis, with a notable potential for intramolecular cyclization.

The outlined experimental framework, centered on a systematic forced degradation study and the development of a stability-indicating HPLC method, provides a robust strategy for empirically determining the stability profile of this molecule. The insights gained from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any resulting pharmaceutical product. It is strongly recommended that the proposed experimental plan be executed to confirm these theoretical predictions and to build a comprehensive understanding of this promising compound.

References

-

ResearchGate. Cyclization of 2‐vinylbenzoic acid 1 a in different conditions for...[Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Vinyl Chloride. [Link]

-

NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

MedCrave online. Forced degradation studies. [Link]

- Lustosa, et al. An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives. Current Pharmaceutical Design.

-

EPA. EPA TECHNICAL FACT SHEET RE: VINYL CHLORIDE. [Link]

-

Galbraith Laboratories, Inc. Forced Degradation Testing. [Link]

-

ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. semspub.epa.gov [semspub.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives - Lustosa - Current Pharmaceutical Design [journals.eco-vector.com]

Methodological & Application

Applications of 2-(2-Chloro-2-propenyl)benzoic Acid in Organic Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic design of bifunctional molecules that can undergo efficient and selective transformations is of paramount importance. 2-(2-Chloro-2-propenyl)benzoic acid is a prime example of such a scaffold, engineered for subsequent intramolecular reactions. While not commonly isolated as a stable starting material, its in-situ generation and immediate application in constructing complex heterocyclic systems showcase its synthetic utility. This technical guide will provide a comprehensive overview of a robust method for its preparation and delve into its principal application in the synthesis of isochromanone derivatives through palladium-catalyzed intramolecular cyclization.

This molecule uniquely combines two key reactive centers:

-

An ortho-substituted benzoic acid : The carboxylic acid group can act as a directing group in the synthesis of the precursor and as an intramolecular nucleophile in the subsequent cyclization.

-

A 2-chloro-2-propenyl group : This vinyl chloride moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, specifically the intramolecular Heck reaction.

This guide is intended for researchers and professionals in organic synthesis and drug development, providing both the theoretical underpinnings and practical protocols for utilizing this versatile intermediate.

Proposed Synthesis of 2-(2-Chloro-2-propenyl)benzoic Acid

The proposed synthesis involves the ortho-lithiation of benzoic acid using a strong lithium amide base, followed by reaction with 2,3-dichloropropene.

Reaction Pathway

Caption: Proposed synthesis of 2-(2-Chloro-2-propenyl)benzoic acid via directed ortho-lithiation.

Detailed Experimental Protocol: Synthesis of 2-(2-Chloro-2-propenyl)benzoic Acid

Materials:

-

Benzoic acid

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

2,3-Dichloropropene

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet, add benzoic acid (1.0 eq).

-

Solvent and Amine: Add anhydrous THF to dissolve the benzoic acid. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add TMEDA (2.2 eq) dropwise.

-

Lithiation: Slowly add s-BuLi (2.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the lithiated species. Stir the reaction mixture at this temperature for 1-2 hours.

-

Electrophilic Quench: Add 2,3-dichloropropene (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for an additional 2 hours, then slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Core Application: Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of 3-Methyleneisochroman-1-one

The primary synthetic utility of 2-(2-Chloro-2-propenyl)benzoic acid lies in its ability to undergo an intramolecular Heck reaction to form 3-methyleneisochroman-1-one, a valuable heterocyclic scaffold.[4] This transformation involves the palladium-catalyzed coupling of the vinyl chloride with the aromatic ring, followed by intramolecular lactonization.[5]

Reaction Mechanism: The Intramolecular Heck Reaction

The catalytic cycle of the intramolecular Heck reaction is a well-established process in palladium catalysis.[6][7]

Caption: Catalytic cycle for the intramolecular Heck reaction of 2-(2-Chloro-2-propenyl)benzoic acid.

Causality in the Mechanism:

-

Oxidative Addition: The catalytically active Pd(0) species inserts into the C-Cl bond of the vinyl chloride, forming a Pd(II) intermediate.

-

Migratory Insertion (Carbopalladation): The ortho-carbon of the benzoic acid moiety coordinates to the palladium center and then inserts into the palladium-carbon bond of the former vinyl group. This step forms the new carbon-carbon bond and creates the six-membered ring.

-

Lactonization and Reductive Elimination: The carboxylic acid group then acts as an intramolecular nucleophile, attacking the carbonyl carbon and displacing the palladium species. This step forms the lactone ring and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Detailed Experimental Protocol: Synthesis of 3-Methyleneisochroman-1-one

Materials:

-

2-(2-Chloro-2-propenyl)benzoic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add 2-(2-Chloro-2-propenyl)benzoic acid (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-methyleneisochroman-1-one.

Data Summary: Typical Reaction Parameters

The following table summarizes typical conditions for intramolecular Heck reactions leading to isocoumarin-type structures, based on analogous transformations in the literature.

| Parameter | Typical Conditions | Notes |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 5 mol% is a common starting point. |